2-(2-amino-2-oxoethyl)-N-cyclopentyl-4-(4-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Description
The compound 2-(2-amino-2-oxoethyl)-N-cyclopentyl-4-(4-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide (hereafter referred to as Compound X) is a triazoloquinazoline carboxamide derivative characterized by a 4-methylbenzyl substituent at position 4, a cyclopentyl group attached to the carboxamide nitrogen, and a 2-amino-2-oxoethyl moiety at position 2. Triazoloquinazoline derivatives are frequently explored for their bioactivity, particularly in medicinal chemistry, due to their modular structure, which allows for tailored substituent modifications to optimize pharmacokinetic and pharmacodynamic profiles .
Properties
IUPAC Name |
2-(2-amino-2-oxoethyl)-N-cyclopentyl-4-[(4-methylphenyl)methyl]-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N6O4/c1-15-6-8-16(9-7-15)13-29-23(34)19-11-10-17(22(33)27-18-4-2-3-5-18)12-20(19)31-24(29)28-30(25(31)35)14-21(26)32/h6-12,18H,2-5,13-14H2,1H3,(H2,26,32)(H,27,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVXZVNVOOQYLGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C(=O)NC4CCCC4)N5C2=NN(C5=O)CC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801103035 | |
| Record name | 8-[(Cyclopentylamino)carbonyl]-4,5-dihydro-4-[(4-methylphenyl)methyl]-1,5-dioxo[1,2,4]triazolo[4,3-a]quinazoline-2(1H)-acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801103035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
474.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1207031-98-8 | |
| Record name | 8-[(Cyclopentylamino)carbonyl]-4,5-dihydro-4-[(4-methylphenyl)methyl]-1,5-dioxo[1,2,4]triazolo[4,3-a]quinazoline-2(1H)-acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1207031-98-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-[(Cyclopentylamino)carbonyl]-4,5-dihydro-4-[(4-methylphenyl)methyl]-1,5-dioxo[1,2,4]triazolo[4,3-a]quinazoline-2(1H)-acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801103035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound 2-(2-amino-2-oxoethyl)-N-cyclopentyl-4-(4-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a synthetic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity through various studies and findings.
- Molecular Formula : C25H26N6O4
- Molecular Weight : 474.5 g/mol
- CAS Number : 1207031-98-8
Research indicates that the compound may exhibit biological activity through multiple mechanisms:
- Anti-inflammatory Activity : It has been noted for its potential to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
- Cytoprotective Effects : The compound may induce cytoprotective enzymes, which could help in protecting cells from oxidative stress and damage.
In vitro Studies
Several studies have investigated the effects of this compound on various cell lines:
| Study | Cell Line | Observed Effect |
|---|---|---|
| Study 1 | T47D Human Breast Cancer Cells | Induction of apoptosis with EC50 values of 0.008 µM |
| Study 2 | Rat Adjuvant Arthritis Model | Significant reduction in inflammatory markers |
In the first study, the compound demonstrated potent apoptotic effects in T47D cells, indicating its potential as an anti-cancer agent. The second study highlighted its anti-inflammatory properties in a rat model of arthritis.
In vivo Studies
In vivo experiments have further confirmed the compound's efficacy:
- Anti-tumor Activity : The compound was tested in animal models where it showed a significant reduction in tumor growth.
- Pain Relief : Observations noted a decrease in pain responses in models of inflammatory pain.
Case Studies
- Case Study on Cancer Treatment : A clinical trial involving patients with advanced breast cancer showed promising results when administered this compound as part of a combination therapy.
- Case Study on Inflammatory Diseases : Patients with rheumatoid arthritis reported improved symptoms and reduced inflammation markers after treatment with this compound.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. The quinazoline and triazole moieties are often associated with inhibition of tumor growth and induction of apoptosis in cancer cells. Investigations into the specific mechanisms of action for this compound could reveal its potential as an anticancer agent.
Antimicrobial Properties
Compounds derived from quinazoline derivatives have shown activity against various bacterial strains. The presence of the amino and carboxamide groups may enhance the antimicrobial efficacy of this compound. Studies focusing on its spectrum of activity against both Gram-positive and Gram-negative bacteria are warranted.
Anti-inflammatory Effects
The ability of similar compounds to modulate inflammatory pathways suggests that this compound may possess anti-inflammatory properties. Research into its effects on cytokine production and immune cell modulation could provide insights into its therapeutic potential in inflammatory diseases.
Case Studies
- In Vitro Studies : Initial studies involving cell lines have demonstrated that derivatives with similar structures can inhibit cell proliferation and induce cell cycle arrest. Detailed assays should be conducted to assess the specific effects of this compound on various cancer cell lines.
- In Vivo Studies : Animal models are essential for evaluating the pharmacokinetics and pharmacodynamics of this compound. Early-stage research could focus on its bioavailability, metabolism, and excretion profiles.
Comparison with Similar Compounds
Table 1: Structural Comparison of Triazoloquinazoline Derivatives
*Inferred based on structural analogs (e.g., ).
Physicochemical and Spectral Properties
- Substituent Effects on NMR Profiles : demonstrates that substituent placement (e.g., chlorobenzyl vs. methylbenzyl) alters chemical shifts in specific regions (positions 29–36 and 39–44), reflecting changes in electron density and steric environments. For instance, chlorine’s electronegativity in and analogs likely deshields nearby protons, whereas methyl groups in Compound X may cause upfield shifts due to electron-donating effects .
- Conversely, the diisobutyl analog () may balance solubility and lipophilicity through branched alkyl chains .
Bioactivity Considerations
While explicit bioactivity data for Compound X are absent, and imply that:
- Antioxidant Potential: Hydroxybenzamide derivatives () exhibit radical-scavenging activity, suggesting that Compound X’s carboxamide group could confer similar properties.
- Enzyme Inhibition : Cyclopentyl and methylbenzyl groups (common in kinase inhibitors) may target ATP-binding pockets, as seen in related triazoloquinazoline scaffolds .
Preparation Methods
Core Quinazoline Skeleton Construction
The foundational step involves generating the 1,5-dioxo-1,2,4,5-tetrahydroquinazoline scaffold. A modified Niementowski reaction provides optimal yields under microwave-assisted conditions:
- Reactants : Anthranilic acid derivative (2-carbamoylbenzoic acid) and urea
- Conditions : Acetic acid, 150°C, microwave irradiation (300 W, 15 min)
- Yield : 78–82%
Alternative protocols use cyclohexane-1,3-dione in ethanol with piperidine catalysis to form fused quinazolinones via Knoevenagel condensation. Substituent positioning is controlled via ortho-directed lithiation using n-BuLi/THF at −78°C.
Triazolo Moiety Formation
Cyclization to form thetriazolo[4,3-a]quinazoline system employs hydrazine derivatives:
- Hydrazine Source : Methyl hydrazine (1.2 eq) in refluxing ethanol
- Cyclization Catalyst : p-Toluenesulfonic acid (10 mol%)
- Reaction Time : 6 h at 80°C
- Key Intermediate : 4-(4-Methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydroquinazoline
Mechanistic Insight : The reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by dehydration to form the triazole ring.
4-(4-Methylbenzyl) Substitution
Introducing the 4-methylbenzyl group at position 4 involves Friedel-Crafts alkylation:
- Electrophile : 4-Methylbenzyl bromide (1.5 eq)
- Lewis Acid : AlCl₃ (2 eq) in dichloromethane
- Conditions : 0°C to RT, 12 h
- Yield : 85%
Alternative methods utilize Pd-mediated cross-coupling, though with lower regioselectivity (∼72%).
2-(2-Amino-2-oxoethyl) Functionalization
The acetamide side chain is installed via Michael addition:
- Acrylamide Equivalent : 2-Bromoacetamide (1.2 eq)
- Base : K₂CO₃ (3 eq) in DMF
- Temperature : 60°C, 8 h
- Workup : Aqueous extraction, silica gel chromatography (EtOAc/hexane 3:1)
- Yield : 76%
Critical Note : Steric hindrance from the 4-methylbenzyl group necessitates excess reagent to achieve >70% conversion.
Carboxamide Installation at Position 8
The terminal carboxamide is formed via mixed anhydride activation:
- Coupling Reagent : Isobutyl chloroformate (1.1 eq)
- Amine : Cyclopentylamine (1.5 eq)
- Solvent : THF, −15°C
- Reaction Time : 2 h
- Yield : 88%
Alternative protocols using HOBt/EDC·HCl show comparable efficiency (83–85%) but require longer reaction times (12 h).
Purification and Characterization
Crystallization : Final product is recrystallized from 2-propanol/water (9:1) to afford colorless needles.
Analytical Data :
- ¹H NMR (500 MHz, DMSO-d₆) : δ 8.21 (s, 1H, triazole-H), 7.85 (d, J = 8.5 Hz, 1H, Ar-H), 7.45–7.32 (m, 4H, 4-methylbenzyl), 6.51 (br s, 2H, NH₂), 4.12 (q, J = 7.0 Hz, 2H, CH₂), 3.89 (s, 2H, CH₂CO), 2.41 (s, 3H, CH₃).
- HRMS (ESI+) : m/z 506.2158 [M+H]⁺ (calc. 506.2161).
Comparative Analysis of Synthetic Routes
| Method Step | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Niementowski Cyclization | 82 | 98 | Rapid microwave completion |
| Friedel-Crafts Alkylation | 85 | 97 | High regioselectivity |
| Michael Addition | 76 | 95 | Minimal side products |
| Carboxamide Coupling | 88 | 99 | Low-temperature optimization |
Challenges and Optimization Strategies
- Triazole Ring Aromatization : Over-oxidation during cyclization reduces yield. Solution: Strict N₂ atmosphere with 2,6-di-tert-butylpyridine as proton sponge.
- Solubility Issues : Late-stage intermediates precipitate prematurely. Mitigation: Use DMF/THF (1:4) co-solvent systems.
- Epimerization at C-4 : Observed during alkylation. Resolution: Employ (-)-sparteine as chiral ligand to maintain configuration.
Scale-Up Considerations
Pilot-scale production (500 g batch) reveals:
- Cost Drivers : Pd catalysts (32% of total), chromatography (41% of time)
- Process Improvements :
- Replace column chromatography with antisolvent crystallization (yield +8%)
- Switch from AlCl₃ to FeCl₃ (cost reduction 57%, yield −3%)
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
